molecular formula C19H25N5O3S B2517344 4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide CAS No. 1286711-45-2

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B2517344
CAS No.: 1286711-45-2
M. Wt: 403.5
InChI Key: GNPYGMAYZLJPPF-UHFFFAOYSA-N
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Description

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the piperazine and methoxyphenyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the isopropyl group to the thiazole ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperazine moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-12(2)21-18(25)16-15(20)17(28-22-16)19(26)24-9-7-23(8-10-24)13-5-4-6-14(11-13)27-3/h4-6,11-12H,7-10,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPYGMAYZLJPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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